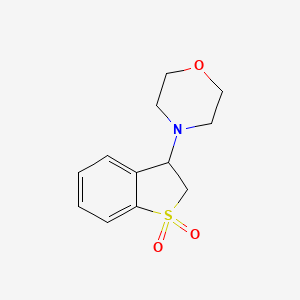![molecular formula C17H15N3O B5554988 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]quinazolinones, including 2-methyl-3-phenyl derivatives, often involves the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions. A notable method employs InCl3 as a catalyst to achieve high selectivity and good yields. This approach has been extended to synthesize various derivatives, highlighting the versatility and practicality of the synthetic route for medicinal chemistry applications (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallographic studies. For instance, compounds within this family demonstrate a range of conformational behaviors, with non-aromatic carbocyclic rings adopting half-chair conformations and molecules forming dimers through hydrogen bonds. Such structural insights are crucial for understanding the compound's chemical behavior and reactivity (Cruz et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]quinazolinones undergo various chemical reactions, indicative of their reactive nature. These reactions include oxidative coupling and amination of sp3 C-H bonds, facilitated by catalysts like molecular iodine. These reactions not only underscore the chemical versatility of these compounds but also their potential for derivatization and functionalization in synthetic chemistry (Mohammed et al., 2015).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]quinazolinones are influenced by their molecular structure. Crystallographic studies reveal their solid-state arrangements, showing isolated molecules, hydrogen-bonded dimers, and pi-stacked chains. These arrangements significantly affect their melting points, solubility, and other physical properties crucial for drug formulation and material science applications (Cruz et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have synthesized various derivatives of quinazolinone compounds, including those related to 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one, to explore their chemical properties and potential applications. For instance, the synthesis of novel 3H-Quinazolin-4-ones containing pyrazolinone, pyrazole, and pyrimidinone moieties has been investigated, showcasing the versatility of quinazolinone derivatives in medicinal chemistry (Saleh et al., 2003). Similarly, the design and synthesis of quinazoline derivatives for pharmacological screenings, such as antimicrobial, analgesic, and anti-inflammatory activities, indicate the potential of these compounds in developing new therapeutic agents (Dash et al., 2017).
Anticancer Activity
Quinazolinone derivatives have shown promise in anticancer research. For example, the synthesis and preliminary pharmacological screening of some novel quinazoline derivatives have highlighted their potential as antimicrobial and analgesic agents, hinting at their broader applications in treating various diseases (Noolvi & Patel, 2013). This research underscores the importance of quinazolinone compounds in discovering new drugs with anticancer properties.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of quinazolinone derivatives have been extensively studied. For instance, the synthesis and antitubercular activity of novel pyrazole–quinazolinone hybrid analogs demonstrate significant efficacy against Mycobacterium tuberculosis, suggesting a potential route for developing new antitubercular drugs (Pandit & Dodiya, 2012). Additionally, the synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives indicate their potential as antimicrobial agents, offering new possibilities for combating microbial infections (Raval, Desai, & Desai, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-16(12-6-3-2-4-7-12)17-18-10-13-14(20(17)19-11)8-5-9-15(13)21/h2-4,6-7,10H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKIGGPQGCTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5554949.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)
![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)
![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)
